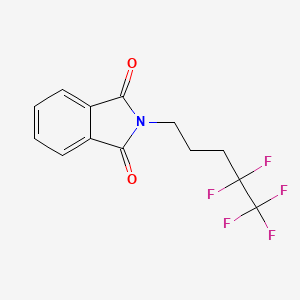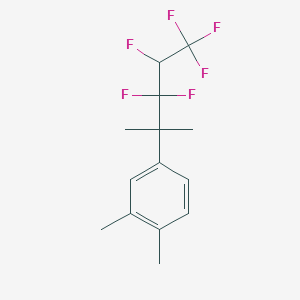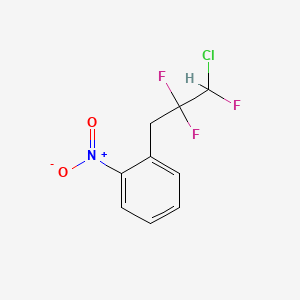![molecular formula C7Cl2F10O2 B6312453 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane CAS No. 1357625-16-1](/img/structure/B6312453.png)
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane (DCDD) is a fluorinated organic compound with a unique spirocyclic structure. It is a highly stable compound that is used in a variety of scientific applications, including as a reagent for the synthesis of other compounds, as a catalyst for certain reactions, and as a substrate for various biochemical and physiological processes. DCDD has a number of advantages over other compounds, such as its high thermal stability, low volatility, and low toxicity.
Aplicaciones Científicas De Investigación
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane has a number of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for certain reactions, and as a substrate for various biochemical and physiological processes. It has been used as a reagent for the synthesis of a variety of compounds, including fluoroalkenes, fluoroalkynes, and fluoroaromatics. It has also been used as a catalyst for the hydrosilylation of aldehydes, ketones, and carboxylic acids. In addition, 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane has been used as a substrate for various biochemical and physiological processes, such as the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of phosphates.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate and facilitating the reaction. The compound is also believed to act as an electron-donating species, which can help to increase the reactivity of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane are not yet fully understood. However, it has been shown to inhibit the growth of certain types of bacteria, such as Escherichia coli and Pseudomonas aeruginosa. In addition, it has been shown to inhibit the growth of certain types of fungi, such as Aspergillus niger and Candida albicans. It has also been shown to inhibit the growth of certain types of viruses, such as Herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane has a number of advantages for lab experiments, including its high thermal stability, low volatility, and low toxicity. Additionally, it is relatively easy to synthesize and is generally available in high purity. However, it is important to note that 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is a highly reactive compound and can be hazardous if not handled properly. Therefore, it is important to take appropriate safety precautions when working with 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane in the laboratory.
Direcciones Futuras
There are a number of potential future directions for 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane research. One potential direction is the development of new synthetic methods for the preparation of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane and its derivatives. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane. Further research is also needed to explore the potential applications of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane in various fields, such as medicine and materials science. Finally, further research is needed to explore the potential of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane as a catalyst for various reactions.
Métodos De Síntesis
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane can be synthesized using a variety of methods, including electrochemical, photochemical, and thermal methods. The most commonly used method is the electrochemical method, which involves the oxidation of 2,3-dichloro-1,4-dioxane with a suitable oxidizing agent, such as potassium permanganate. The reaction is typically carried out in an aqueous solution at a pH of 7.5-8.5. The reaction yields 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane in relatively high yields (up to 95%).
Propiedades
IUPAC Name |
2,3-dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F10O2/c8-6(18)7(9,19)21-5(20-6)3(14,15)1(10,11)2(12,13)4(5,16)17 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWKNIYBWQGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(F)F)OC(C(O2)(F)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














